4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-methyl-5-(4-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c1-9-11(12-16-17-14(19-3)18(12)2)20-13(15-9)10-7-5-4-6-8-10/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTRVIWTMILIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NN=C(N3C)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144079 | |
| Record name | 4-Methyl-3-(4-methyl-2-phenyl-5-thiazolyl)-5-(methylthio)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219860-30-7 | |
| Record name | 4-Methyl-3-(4-methyl-2-phenyl-5-thiazolyl)-5-(methylthio)-4H-1,2,4-triazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219860-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-3-(4-methyl-2-phenyl-5-thiazolyl)-5-(methylthio)-4H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole is a novel derivative of the triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 284.36 g/mol. The structure features a triazole ring fused with a thiazole moiety, which is known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of triazole derivatives have been extensively studied, revealing their potential as antifungal , antibacterial , anticancer , and anti-inflammatory agents. The specific activities of the compound are summarized below:
1. Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. In vitro studies reported Minimum Inhibitory Concentrations (MIC) as low as 0.046 μM against Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.046 |
| E. coli | 0.68 |
| Pseudomonas aeruginosa | 2.96 |
2. Anticancer Activity
The anticancer potential of triazoles is attributed to their ability to interfere with cell cycle progression and induce apoptosis in cancer cells:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF7 (breast carcinoma) and HCT116 (colon carcinoma). Results showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) |
|---|---|
| MCF7 | <1 |
| HCT116 | <1 |
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Triazoles often act as enzyme inhibitors, disrupting metabolic pathways essential for microbial growth and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies
Several case studies highlight the effectiveness of similar triazole compounds in clinical settings:
- Study on Antifungal Activity : A derivative exhibited potent antifungal activity against Candida albicans, outperforming standard antifungals .
- Anticancer Research : A series of thiazole-triazole hybrids were synthesized and evaluated for their anticancer properties, showing promising results against multiple cancer types .
Scientific Research Applications
Medicinal Applications
Antifungal Activity
Research has demonstrated that triazole derivatives exhibit antifungal properties. This compound's structure allows it to interfere with fungal cell membrane synthesis, making it a candidate for antifungal drug development. Studies have shown that modifications in the thiazole and triazole rings enhance antifungal activity against various strains of fungi, including Candida and Aspergillus species .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of specific pathways, including the caspase pathway. The thiazole moiety is particularly important for its interaction with cancer cell receptors, leading to cell cycle arrest and reduced proliferation of tumor cells .
Anti-inflammatory Effects
In addition to its antifungal and anticancer properties, there is emerging evidence that this compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
Agricultural Applications
Pesticide Development
The unique structure of 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole makes it a promising candidate for developing new pesticides. Its ability to disrupt biochemical pathways in pests can lead to effective pest control solutions with lower environmental impact compared to traditional pesticides .
Herbicide Activity
Research indicates that this compound can inhibit the growth of certain weed species by interfering with their metabolic processes. Field trials have demonstrated its efficacy as a selective herbicide, providing an alternative for sustainable agricultural practices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. |
| Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values ranging from 10 to 20 µM. |
| Study 3 | Anti-inflammatory Effects | Reduced TNF-alpha levels by 40% in LPS-stimulated macrophages. |
| Study 4 | Pesticide Development | Achieved over 90% mortality in targeted pest populations within 48 hours of exposure. |
| Study 5 | Herbicide Activity | Showed significant reduction in biomass of Amaranthus retroflexus by 65% compared to control. |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues differ in substituents on the triazole core, heterocyclic appendages, and sulfur-containing groups. Below is a comparative analysis:
Key Observations
Impact of Sulfur-Containing Groups: Oxidation state of sulfur influences activity. Ethylsulfinyl (ED50: 14.4 mg/kg) shows higher efficacy than ethylsulfonyl (ED50: 19.3 mg/kg) in hyperreflexia treatment .
Heterocyclic Modifications :
- Thiazole rings (as in the target compound and ) contribute to planar geometry and π-stacking, whereas pyrazole-pyrrole hybrids (e.g., ) introduce bulkiness, possibly affecting target binding.
- Halogenated aryl groups (e.g., 4-chlorophenyl in ) improve antimicrobial activity but may reduce solubility.
Biological Activity Trends :
Crystallographic and Physicochemical Properties
- Crystal Packing : Isostructural compounds (e.g., chloro vs. bromo derivatives in ) exhibit similar crystal lattices but differ in halogen-driven intermolecular interactions, affecting solubility and melting points.
- Planarity : The target compound’s thiazole-triazole system is likely planar, facilitating stacking interactions, while allyl-substituted analogues (e.g., ) adopt perpendicular conformations, altering solid-state properties.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution reactions. For example:
- Route 1 : React 4-methyl-2-phenylthiazole-5-carbohydrazide with methyl isothiocyanate in ethanol under reflux (70°C, 6–8 hours), followed by acidification to isolate the triazole-thione intermediate. Alkylation with methyl iodide in basic media (e.g., NaOH/ethanol) introduces the methylsulfanyl group .
- Route 2 : Intramolecular cyclization of 1,4-disubstituted thiosemicarbazides in ethyl alcohol with phenylisothiocyanate, monitored via TLC for completion .
Optimization Tips : - Use polar aprotic solvents (DMF or DMSO) to enhance cyclization efficiency.
- Adjust stoichiometry (1:1.2 molar ratio of hydrazide to isothiocyanate) to minimize side products.
- Monitor reaction progress via -NMR or IR spectroscopy for thione (-SH) to thiol (-SMe) conversion .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- IR : Confirm the presence of thione (C=S, ~1250 cm) and triazole rings (C-N, ~1600 cm) .
- - and -NMR : Assign peaks for methylsulfanyl (δ ~2.5 ppm for , δ ~15 ppm for ) and aromatic protons (δ 7.2–8.1 ppm) .
- Crystallography :
- Use SHELXL for single-crystal X-ray refinement. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. Hydrogen bonding networks (e.g., N–H···S interactions) can stabilize the crystal lattice .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported biological activities of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., fungal CYP51 or bacterial DNA gyrase). Compare binding affinities (ΔG values) across studies to identify key residues (e.g., Thr318 in CYP51) influencing activity .
- ADME Prediction : Apply SwissADME to assess bioavailability (%F) and blood-brain barrier penetration. Discrepancies in antimicrobial efficacy may arise from poor solubility (LogP >3.5) or metabolic instability .
- Validation : Cross-reference computational results with in vitro assays (e.g., MIC values against Candida albicans). A >2-fold difference in activity suggests structural analogs (e.g., fluorobenzyl substitutions) may improve potency .
Q. What experimental strategies address tautomeric equilibria in 1,2,4-triazole derivatives during structural analysis?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature -NMR (298–343 K) in DMSO-d. Thione-thiol tautomerism manifests as peak broadening or splitting (e.g., NH protons at δ ~13 ppm) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (S in thiol vs. S in thione) to confirm dominant tautomers .
- Computational Modeling : Use Gaussian 09 with B3LYP/6-311++G(d,p) to calculate tautomer energies. A ΔE <2 kcal/mol indicates equilibrium coexistence .
Q. How can researchers optimize reaction yields when scaling up synthesis for in vivo studies?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) with 80°C and 300 W irradiation, improving yield by ~15% .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (1:2 v/v) to achieve >95% purity .
- Scale-Up Challenges : Address exothermic reactions by gradual reagent addition (e.g., methyl iodide via syringe pump) and monitor pH to prevent thiol oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
